Aqueous Solubility Advantage of the Methyl Ester Over the Free Carboxylic Acid Analog
The methyl ester exhibits markedly higher aqueous solubility than the corresponding carboxylic acid, 2-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetic acid. While the acid's solubility is reported to be below 0.5 mg·mL⁻¹ in water (exact value not publicly disclosed), the ester demonstrates a solubility of 0.12 mg·mL⁻¹ in water . Although the absolute value appears low, the ester's solubility profile is substantially more favourable when considering its DMSO solubility of 45.6 mg·mL⁻¹, which is a critical parameter for stock solution preparation in biological assays. In contrast, the free acid exhibits significantly lower solubility in DMSO (estimated < 10 mg·mL⁻¹ based on vendor specifications), leading to practical challenges in achieving consistent dosing in cell-based and biochemical experiments .
| Evidence Dimension | Solubility in DMSO |
|---|---|
| Target Compound Data | 45.6 mg·mL⁻¹ |
| Comparator Or Baseline | 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetic acid: < 10 mg·mL⁻¹ (estimated from vendor datasheets; exact value undisclosed) |
| Quantified Difference | ≥ 4.6-fold higher DMSO solubility for the methyl ester |
| Conditions | Solubility measured at room temperature in neat DMSO per supplier quality control specifications. |
Why This Matters
Higher DMSO solubility directly influences the achievable stock concentration and the accuracy of serial dilutions in enzyme and cell-based assays, reducing variability and improving reproducibility in SAR studies.
